4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Description
Key Identifiers and Synonyms
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1309377-79-4 | |
| Molecular Formula | C₆H₆ClN₃O | |
| SMILES Notation | ClC1=C2OCCNC2=NC=N1 | |
| Other Names | 4-Chloro-6H,7H,8H-pyrimido[5,4-b]oxazine; 972-786-1 (EC Number) |
The compound’s planar bicyclic structure enables π-π stacking interactions, while the chlorine atom enhances electrophilic reactivity at the pyrimidine ring. X-ray crystallography and NMR studies confirm the chair-like conformation of the partially saturated oxazine ring, which influences its biochemical interactions.
Historical Context and Discovery Timeline
The synthesis of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine was first reported in 2013, as evidenced by its initial PubChem entry (Create Date: 2013-11-01). Early methodologies focused on cyclocondensation reactions between chlorinated pyrimidine precursors and ethylene oxide derivatives under basic conditions. For example, 4,6-dichloro-5-methoxypyrimidine was reacted with 1-bromo-2-chloroethane in the presence of potassium carbonate to yield the bicyclic core.
Between 2015 and 2020, advancements in Buchwald-Hartwig amination and microwave-assisted synthesis improved yields from 55% to over 90%. The compound gained prominence in medicinal chemistry after 2019, when derivatives were identified as potent inhibitors of tropomyosin receptor kinases (Trks) and mTOR (mechanistic target of rapamycin). Notably, compound 11g from this class demonstrated nanomolar IC₅₀ values against TrkA/B/C isoforms, spurring interest in oncology applications.
Significance in Heterocyclic Chemistry
Pyrimido-oxazines occupy a critical niche in heterocyclic chemistry due to their dual pharmacophoric elements: the pyrimidine ring provides hydrogen-bonding sites, while the oxazine moiety enhances metabolic stability.
Key Applications in Drug Discovery
The compound’s scaffold is modular, allowing substitutions at positions 4 (chlorine), 6, and 8 to fine-tune selectivity. For instance, replacing chlorine with a morpholine group in mTOR inhibitors increased kinase selectivity by 165-fold. Additionally, its fused ring system reduces rotational freedom, enhancing binding affinity to hydrophobic protein pockets.
Recent work has exploited its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl derivatives for PET imaging probes. As of 2025, over 34 commercial suppliers list the compound, reflecting its utility in high-throughput screening.
Properties
IUPAC Name |
4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCZDKHYQKDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 4-((6-Chloro-5-methoxypyrimidin-4-yl)amino)-3-fluorobenzonitrile (Compound 7)
- Starting Materials: 4,6-dichloro-5-methoxypyrimidine and 4-amino-3-fluorobenzonitrile.
- Conditions: Reaction in dimethylformamide (DMF) under basic conditions.
- Outcome: Formation of compound 7 via nucleophilic aromatic substitution.
- Yield: Approximately 72% after purification.
- Characterization: Confirmed by ^1H-NMR and mass spectrometry (MS-ESI, [M+H]^+ = 265.1).
Demethylation to Hydroxyl Compound (Compound 8)
- Reagents: Boron tribromide (BBr_3) in dichloromethane.
- Conditions: Reflux for 2 hours.
- Procedure: Compound 7 treated with BBr_3 to remove the methoxy group, yielding the hydroxyl derivative 8.
- Purification: Column chromatography.
- Yield: 72%.
- Characterization: ^1H-NMR and MS-ESI ([M+H]^+ = 265.1).
Cyclization to Form Oxazine Ring (Compound 9)
- Reagents: 1-bromo-2-chloroethane and potassium carbonate (K2CO3).
- Solvent: DMF.
- Conditions: Stirring at 40 °C overnight.
- Process: Intramolecular cyclization of compound 8 with 1-bromo-2-chloroethane to form the oxazine ring, yielding compound 9.
- Purification: Extraction and column chromatography.
- Yield: 55%.
- Characterization: ^1H-NMR and MS-ESI ([M+H]^+ = 291.5).
Palladium-Catalyzed Amination to Final Derivatives (Compounds 10–13)
- Reagents: Compound 9 and various substituted amines.
- Catalyst System: Pd2(dba)3, X-Phos ligand, cesium carbonate (Cs2CO3).
- Solvent: 1,4-dioxane.
- Conditions: Reflux under nitrogen atmosphere overnight.
- Outcome: Formation of target amine-substituted pyrimidooxazine derivatives.
- Purification: Column chromatography.
- Yield: Good yields reported, exact values depending on amine used.
Additional Functionalization
- Removal of protecting groups (e.g., Boc) under acidic conditions (3 M HCl in ethanol) to yield free amines.
- Subsequent reaction with chloro-substituted fragments under basic conditions to obtain final functionalized compounds.
Summary Table of Key Synthetic Steps
| Step | Compound | Reagents/Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| 1 | 7 | 4,6-dichloro-5-methoxypyrimidine + 4-amino-3-fluorobenzonitrile, DMF, base | 72 | Nucleophilic aromatic substitution |
| 2 | 8 | BBr_3 in dichloromethane, reflux 2 h | 72 | Demethylation to hydroxyl |
| 3 | 9 | 1-bromo-2-chloroethane + K2CO3, DMF, 40 °C overnight | 55 | Cyclization to oxazine ring |
| 4 | 10–13 | Pd2(dba)3, X-Phos, Cs2CO3, 1,4-dioxane, reflux overnight | Variable (good) | Buchwald-Hartwig amination |
Research Findings and Optimization Notes
- The introduction of the pyrimido[5,4-b]oxazine core via cyclization significantly improved biological activity as GPR119 agonists, with some derivatives showing nanomolar EC_50 values and potent hypoglycemic effects in vivo.
- Optimization of reaction conditions, such as choice of base, solvent, and temperature, was critical to maximize yields and purity.
- The Buchwald-Hartwig amination step allowed for versatile substitution, enabling structure-activity relationship (SAR) studies by varying the amine component.
- Protecting group strategies (e.g., Boc protection/deprotection) were employed to facilitate selective functionalization without side reactions.
- Analytical characterization (NMR, MS) confirmed the structures at each step, ensuring reproducibility and reliability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
- N-Phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-4-amine derivatives
Uniqueness
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Biological Activity
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine (CAS Number: 1309377-79-4) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 171.58 g/mol. Its structure consists of a pyrimidine ring fused with an oxazine moiety, characterized by the presence of chlorine at the 4-position. The compound's structural representation is as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-6-chloropyrimidin-5-ol with various reagents under controlled conditions. For instance:
- Yield : Approximately 72% was achieved in one study using potassium carbonate in dichloromethane under reflux conditions for 4 hours .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains and reported promising results:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
Another area of interest is the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These results indicate that this compound may possess selective cytotoxicity against specific cancer types.
The proposed mechanism of action for the biological activity of this compound involves interference with nucleic acid synthesis and function. It is hypothesized that the oxazine ring may interact with DNA or RNA polymerases, inhibiting their activity and leading to cell death in microorganisms and cancer cells alike.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of pyrimido[5,4-b][1,4]oxazines against clinical isolates. The results highlighted that modifications at the chlorinated position significantly enhanced antimicrobial activity compared to non-chlorinated variants.
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, researchers synthesized several analogs of the compound and tested them against a panel of human cancer cell lines. The study concluded that chlorination at the 4-position was crucial for enhancing cytotoxicity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution using 5-amino-4,6-dichloropyrimidine as a precursor. Key conditions include:
- Solvent/base systems : DMF or ethanol with K₂CO₃ for deprotonation .
- Reagents : Substituted phenols/thiols (e.g., 3,4-dimethoxyphenol) for introducing aryl/alkyl groups .
- Purification : Column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures to isolate products (e.g., 24% yield for 8b) .
- Validation : Confirm purity via ¹H NMR (e.g., δ 7.75 ppm for aromatic protons) and MS (e.g., m/z 298 [M+1] for 35Cl isotope) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton environments (e.g., δ 6.78–6.88 ppm for methoxy-substituted phenyl groups) .
- Mass spectrometry : Confirm molecular ion peaks and chlorine isotope patterns (e.g., m/z 312 [M+1] for 35Cl in derivative 8c) .
- Elemental analysis : Cross-check with ±0.4% accuracy for C, H, N (e.g., recrystallized samples from boiling water) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid inhalation/skin contact .
- Waste disposal : Segregate halogenated organic waste for professional treatment .
- Storage : Keep in airtight containers under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution reactions (e.g., 24% for 8b) be improved?
- Methodological Answer :
- Catalyst optimization : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to enhance reactivity .
- Solvent screening : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to improve solubility of reactants .
- Reaction monitoring : Use TLC or in-situ IR to identify side products (e.g., dimerization) and adjust reaction time/temperature .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., ¹³C NMR, X-ray crystallography) for ambiguous signals .
- Sample preparation : Ensure thorough drying (e.g., Na₂SO₄) to eliminate solvent interference in elemental analysis .
- Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
Q. What strategies are effective for modifying the pyrimidine-oxazine scaffold to enhance bioactivity?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to alter electronic density .
- Heteroatom replacement : Replace oxygen in the oxazine ring with sulfur to study conformational changes (e.g., 8b vs. 8a derivatives) .
- Hybridization : Fuse with bicyclic systems (e.g., pyrazolo[5,1-c][1,4]oxazine) to evaluate steric and electronic impacts .
Q. How to design experiments to study degradation pathways under varying pH/temperature?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–80°C and monitor via HPLC .
- Degradation product identification : Use LC-MS/MS to detect intermediates (e.g., hydrolysis of the oxazine ring) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
